

understanding the Krafft point of sodium laurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium laurate**
Cat. No.: **B148142**

[Get Quote](#)

An In-depth Technical Guide to the Krafft Point of **Sodium Laurate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Krafft point of **sodium laurate**, a critical parameter for its application in research, drug development, and various industrial processes. This document details the fundamental concepts, quantitative data, experimental methodologies for its determination, and the key factors influencing this property.

Introduction to the Krafft Point

The Krafft point (or Krafft temperature) is a fundamental physicochemical property of surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).^[1] Below the Krafft point, the surfactant exists predominantly in its crystalline or hydrated solid state, with limited solubility in the solvent. Above the Krafft point, a significant increase in solubility is observed due to the formation of micelles.^[1] Understanding the Krafft point is crucial as it dictates the minimum temperature at which a surfactant can effectively function as a solubilizing agent, emulsifier, or detergent. For **sodium laurate**, an anionic surfactant, knowledge of its Krafft point is essential for optimizing formulations and processes in various applications, including pharmaceuticals and consumer products.

Quantitative Data on the Krafft Point of Sodium Laurate

The Krafft point of **sodium laurate** can be influenced by several factors, including concentration, the presence of other surfactants, and electrolytes. The following table summarizes the reported Krafft points for **sodium laurate** under different conditions.

System	Concentration	Krafft Point (°C)	Measurement Method	Reference
Sodium Laurate in Water	Not specified	25	Not specified	[2]
Sodium Laurate in Water	10 wt%	42	Not specified	[3]
Sodium Laurate / Sodium Oleate Mixture (1/1 weight ratio)	10 wt%	< 0	Not specified	[3]
Sodium Laurate / Sodium Oleate Mixture	5 wt% total soap	Broad minimum >15°C at ~0.5 NaOl weight fraction	Visual observation	[4]

Experimental Protocols for Determining the Krafft Point

Several methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the desired accuracy and the specific properties of the surfactant system.

Visual Observation Method

This is a straightforward method based on observing the temperature at which a cloudy surfactant dispersion becomes clear upon heating.

- Principle: Below the Krafft point, the surfactant exists as a crystalline precipitate, rendering the solution turbid. As the temperature is raised above the Krafft point, the crystals dissolve to form a clear micellar solution.

- Procedure:
 - Prepare a series of aqueous solutions of **sodium laurate** at concentrations known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.
 - Cool the solutions until they become turbid due to the precipitation of hydrated surfactant crystals.
 - Place the turbid solutions in a temperature-controlled water bath equipped with a magnetic stirrer.
 - Gradually increase the temperature of the water bath at a slow, constant rate (e.g., 1°C every 5-10 minutes) while stirring gently.
 - The Krafft point is recorded as the temperature at which the solution becomes completely clear.

Conductivity Method

This method is particularly suitable for ionic surfactants like **sodium laurate** and relies on the change in electrical conductivity of the solution with temperature.

- Principle: The conductivity of an ionic surfactant solution increases with temperature. A sharp increase in the slope of the conductivity versus temperature plot is observed at the Krafft point. This is attributed to the dissolution of the crystalline surfactant and the subsequent formation of highly mobile micelles and counterions.
- Procedure:
 - Prepare an aqueous solution of **sodium laurate** at a concentration above its CMC.
 - Cool the solution to induce crystallization, resulting in a turbid suspension.
 - Place the suspension in a jacketed beaker connected to a circulating water bath and immerse a conductivity probe and a thermometer into the solution.
 - Begin gentle stirring and gradually increase the temperature of the water bath at a controlled rate.

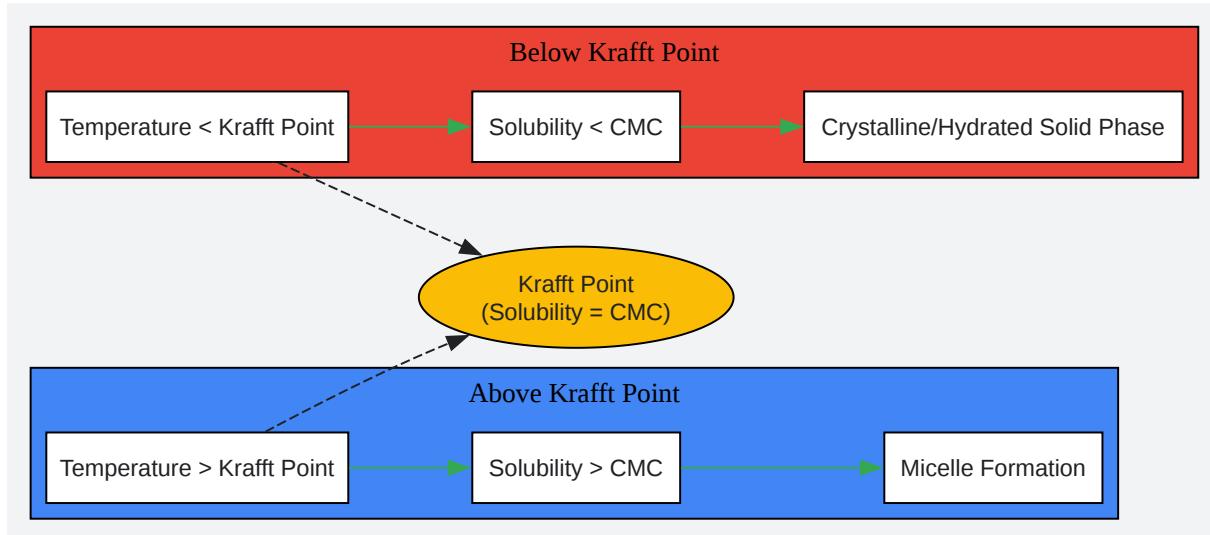
- Record the conductivity and temperature at regular intervals.
- Plot conductivity as a function of temperature. The Krafft point is determined from the intersection of the two linear portions of the curve, indicating the onset of a rapid increase in conductivity.

Factors Influencing the Krafft Point

Surfactant Concentration

While the Krafft point is theoretically the temperature where solubility equals the CMC, in practice, the observed temperature for the disappearance of the solid phase can show some dependence on the total surfactant concentration.

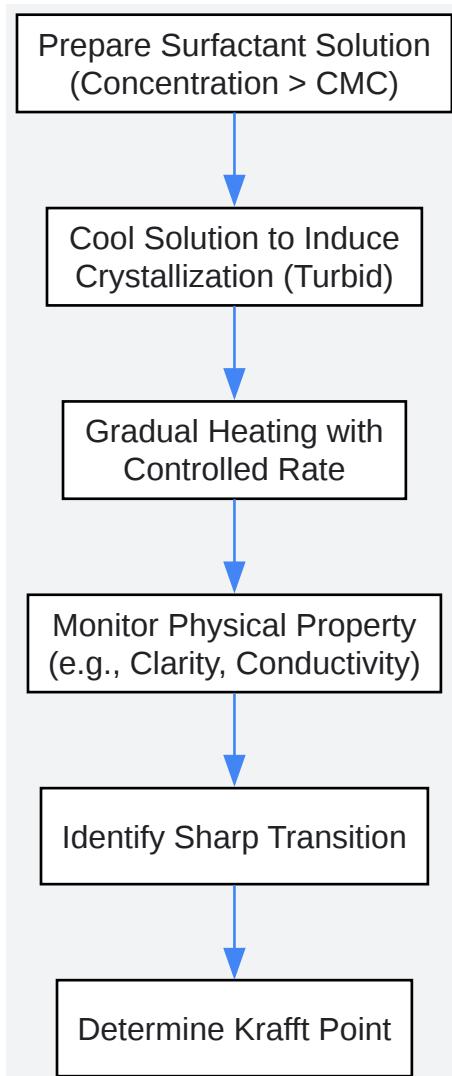
Presence of Other Surfactants (Mixed Systems)


The addition of other surfactants can significantly alter the Krafft point. A notable example is the mixture of **sodium laurate** (NaL) and sodium oleate (NaOl). This mixture exhibits a eutectic behavior, leading to a substantial depression of the Krafft point to below 0°C at a 1/1 weight ratio.^[3] This phenomenon is particularly useful for formulating products that require high surfactant solubility at low temperatures.

Electrolytes

The presence of electrolytes can either increase or decrease the Krafft point of an ionic surfactant. The effect depends on the nature of the salt and its interaction with the surfactant molecules. For instance, the addition of sodium chloride to a **sodium laurate** solution can influence its phase behavior.

Visualizing the Krafft Point Concept


The following diagrams illustrate the fundamental relationships governing the Krafft point.

[Click to download full resolution via product page](#)

Caption: Logical relationship between temperature, solubility, CMC, and the physical state of **sodium laurate** around its Krafft point.

The following diagram illustrates a simplified experimental workflow for determining the Krafft point.

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the determination of the Krafft point of a surfactant.

Conclusion

The Krafft point is a critical parameter for the effective application of **sodium laurate**. It represents the temperature threshold for micelle formation and, consequently, for the manifestation of its surfactant properties. A thorough understanding of the Krafft point and the factors that influence it, such as the presence of other surfactants and electrolytes, is paramount for researchers, scientists, and drug development professionals in designing and optimizing formulations and processes. The experimental methods outlined in this guide provide a basis for the accurate determination of this important physicochemical property.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [understanding the Krafft point of sodium laurate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b148142#understanding-the-krafft-point-of-sodium-laurate\]](https://www.benchchem.com/product/b148142#understanding-the-krafft-point-of-sodium-laurate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com